(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes multiple purification steps such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Alkyl halides, polar aprotic solvents like DMSO, elevated temperatures.
Major Products
Oxidation: Corresponding ketone.
Reduction: Corresponding amine.
Substitution: Various alkylated derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound, with different stereochemistry.
Trifluorotoluene: A related compound with a trifluoromethyl group attached to a benzene ring.
1,2,4-Triazole derivatives: Compounds containing a trifluoromethyl group and used in various pharmaceutical applications.
Uniqueness
(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI Key |
RHMFFVGFZDRSPL-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.